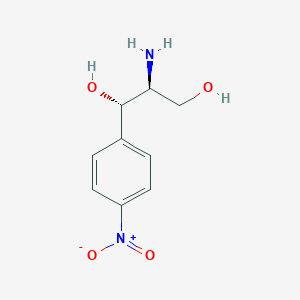

(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

Description

Properties

IUPAC Name |

(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYJXSUPZMNXEN-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]([C@H](CO)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862386, DTXSID801234042 | |

| Record name | (+/-)-Threomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3689-55-2, 2964-48-9 | |

| Record name | rel-(1R,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2964-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2964-48-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Threomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S(R*,R*)]-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-(±)-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, a chiral compound of significant interest in medicinal chemistry, serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its stereospecific structure is paramount to the biological activity of the final products. This technical guide provides a comprehensive overview of its structure, properties, and applications, with a focus on data relevant to researchers and professionals in drug development. Detailed experimental protocols, though not extensively available in public literature for the direct synthesis and purification of this specific enantiomer, are outlined based on general principles and related methodologies.

Chemical Structure and Identification

This compound is an organic compound featuring a nitrophenyl group and a propanediol backbone with an amino group. The "(1S,2S)" designation specifies the stereochemistry at the two chiral centers, which is crucial for its primary application.

Chemical Structure Diagram:

Caption: 2D representation of the molecular structure.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol |

| CAS Number | 2964-48-9[1] |

| Molecular Formula | C₉H₁₂N₂O₄[1] |

| Molecular Weight | 212.20 g/mol |

| Synonyms | L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, Dextramine[1] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Yellow to beige crystalline powder | [1] |

| Melting Point | 163-166 °C | |

| Boiling Point | 451.9 °C at 760 mmHg (estimated) | [1] |

| Density | 1.4 ± 0.1 g/cm³ (estimated) | [1] |

| Solubility | Highly soluble in water. | [2] |

| Specific Optical Rotation | [α]²³/D +31° (c=1 in 6 M HCl) | |

| pKa | 10.98 ± 0.45 (predicted) |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of the compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | Spectra available on PubChem. Expected signals for aromatic protons, methine protons, methylene protons, and exchangeable amine and hydroxyl protons. |

| ¹³C NMR | Spectra available on PubChem. Expected signals for aromatic carbons, and the three aliphatic carbons of the propanediol backbone. |

| Infrared (IR) | Spectra available on PubChem. Characteristic absorptions for O-H, N-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) stretching and bending vibrations. |

| Mass Spectrometry | Data available on NIST WebBook. The molecular ion peak and fragmentation pattern can confirm the molecular weight and structure. |

Applications in Drug Development

The primary and most well-documented application of this compound is as a key chiral intermediate in the total synthesis of the broad-spectrum antibiotic, Chloramphenicol. The specific stereochemistry of this precursor is essential for the antibiotic's therapeutic activity.

Synthetic Pathway Overview:

Caption: Simplified workflow of Chloramphenicol synthesis.

Experimental Protocols

General Synthesis of Racemic threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

A common route starts from p-nitroacetophenone. The process involves bromination, amination, and reduction steps.

Reaction Workflow:

Caption: General steps for synthesizing the racemic mixture.

Chiral Resolution (Conceptual Protocol)

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Conceptual Steps for Chiral Resolution:

-

Salt Formation: Dissolve the racemic threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol in a suitable solvent (e.g., a methanol/water mixture). Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid.

-

Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility.

-

Isolation: Collect the crystals by filtration.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free amine.

-

Extraction and Purification: Extract the desired enantiomer with an organic solvent and purify further by recrystallization.

Logical Flow of Chiral Resolution:

Caption: Conceptual workflow for separating the enantiomers.

Purification by Recrystallization

For further purification, the isolated enantiomer can be recrystallized.

General Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures (e.g., ethanol-water mixtures).

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Biological Activity and Signaling Pathways

Currently, there is a lack of detailed public information regarding the direct biological activities of this compound itself, or its involvement in specific signaling pathways. Its primary role in the scientific literature is that of a synthetic precursor. Any biological effects are generally attributed to the final pharmaceutical products derived from it, such as Chloramphenicol. Further research would be required to elucidate any intrinsic biological properties of this intermediate.

Conclusion

This compound is a compound of high importance in the pharmaceutical industry, primarily due to its role as a stereospecific building block. While its physicochemical and spectroscopic properties are well-characterized, detailed experimental protocols for its stereoselective synthesis and purification are not widely published. The information provided in this guide serves as a foundational resource for researchers and professionals, summarizing the key technical data and outlining the conceptual methodologies for its preparation and handling. Further investigation into its potential intrinsic biological activities could open new avenues for research and development.

References

A Technical Guide to the Physicochemical Properties of L-(+)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the core physicochemical properties of L-(+)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol, a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the antibiotic chloramphenicol. This guide consolidates essential data, outlines standard experimental methodologies for property determination, and illustrates its synthetic utility. All quantitative data is presented in a structured format for clarity and ease of comparison, catering to the needs of professionals in chemical research and drug development.

Core Physicochemical Properties

L-(+)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol, also known by synonyms such as Dextramine and Threomine, is a crystalline organic compound.[1][2] Its identity and purity are defined by a distinct set of physical and chemical characteristics. These properties are crucial for its application in synthesis, formulation, and quality control.

The quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Notes |

| IUPAC Name | (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | [3] |

| CAS Number | 2964-48-9 | [1][3] |

| Molecular Formula | C₉H₁₂N₂O₄ | [1][3][4] |

| Molecular Weight | 212.20 g/mol | [3][4] |

| Appearance | Yellow to beige Crystalline Powder | [1][2] |

| Melting Point | 163-166 °C | [5] |

| Boiling Point | 451.9 °C at 760 mmHg (rough estimate) | [1][2] |

| Density | 1.4 ± 0.1 g/cm³ (estimate) | [1][2] |

| pKa | 10.98 ± 0.45 (Predicted) | [6][7] |

| Optical Activity [α] | +31° (c=1 in 6 M HCl) | [1][5] |

| Solubility | Slightly soluble in DMSO and Methanol.[6] Almost transparent in hot water.[6] | |

| InChI Key | OCYJXSUPZMNXEN-IUCAKERBSA-N | |

| SMILES | N--INVALID-LINK----INVALID-LINK--c1ccc(cc1)--INVALID-LINK--=O |

Synthetic Significance and Logical Workflow

This compound is not typically investigated for its direct biological signaling pathways; its primary importance lies in its role as a chiral building block in organic synthesis. It is a known impurity and a key intermediate related to the broad-spectrum antibiotic, Chloramphenicol.[6][8] The following diagram illustrates its position in a synthetic context.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. L-threo-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol [lgcstandards.com]

- 4. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 92743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol | 2964-48-9 [chemicalbook.com]

- 6. D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL CAS#: 716-61-0 [m.chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL | 716-61-0 [chemicalbook.com]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (1S,2S)-Aminonitrophenylpropanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the stereochemistry and absolute configuration of (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This compound is a key chiral building block and is notable as one of the four stereoisomers of the chemical base of the broad-spectrum antibiotic, chloramphenicol. A comprehensive understanding of its three-dimensional structure is critical for its use in pharmaceutical synthesis and for appreciating the strict stereochemical requirements for biological activity in the amphenicol class of antibiotics. This document outlines the relationship between the different stereoisomers, presents key physicochemical and spectroscopic data, details experimental protocols for stereoisomer separation, and discusses the biological implications of its specific configuration.

Introduction to Aminonitrophenylpropanediol Stereoisomers

2-Amino-1-(4-nitrophenyl)propane-1,3-diol possesses two chiral centers at the C1 and C2 positions of the propanediol backbone. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. The relative configuration of the hydroxyl group at C1 and the amino group at C2 determines whether the diastereomer is classified as threo or erythro.

-

Threo isomers: The C1 hydroxyl and C2 amino groups are on opposite sides in a Fischer projection. This pair consists of the (1R,2R) and (1S,2S) enantiomers.

-

Erythro isomers: The C1 hydroxyl and C2 amino groups are on the same side in a Fischer projection. This pair consists of the (1R,2S) and (1S,2R) enantiomers.

The subject of this guide, (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol , is the L-(+)-threo isomer, also known by the trivial name dextramycin.[1] Its enantiomer, the (1R,2R)-(-)-threo isomer, is the chemical base of the biologically active antibiotic, chloramphenicol.[2][3] The erythro isomers and the (1S,2S)-threo isomer do not exhibit significant antibacterial activity, highlighting the critical importance of the (1R,2R) absolute configuration for interaction with the bacterial ribosome.[2]

Physicochemical and Spectroscopic Data

The distinct spatial arrangement of the functional groups in each stereoisomer results in different physical properties, most notably their optical rotation. The following table summarizes key quantitative data for the threo enantiomers. Data for the erythro isomers is less commonly reported due to their synthetic irrelevance in the context of chloramphenicol.

| Property | (1S,2S)-threo Isomer | (1R,2R)-threo Isomer | Reference(s) |

| Synonyms | L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, Dextramine | D-(-)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, Chloramphenicol Base | [4][5] |

| CAS Number | 2964-48-9 | 716-61-0 | [4][5] |

| Molecular Formula | C₉H₁₂N₂O₄ | C₉H₁₂N₂O₄ | [4][5] |

| Molecular Weight | 212.20 g/mol | 212.20 g/mol | [4][5] |

| Appearance | Yellow to beige crystalline powder | White to off-white powder | [4][6] |

| Melting Point | 163-166 °C | 163-165 °C | [4][5] |

| Specific Rotation [α] | +31° (c=1 in 6 M HCl) | -30° (c=1 in 6 M HCl) | [4][5] |

Spectroscopic Analysis

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~7.9-8.2 ppm (d, 2H): Protons on the nitrophenyl ring ortho to the nitro group.

-

δ ~7.4-7.6 ppm (d, 2H): Protons on the nitrophenyl ring meta to the nitro group.

-

δ ~4.8-5.0 ppm (d, 1H): Methine proton at C1.

-

δ ~3.4-3.7 ppm (m, 2H): Methylene protons at C3.

-

δ ~3.1-3.3 ppm (m, 1H): Methine proton at C2.

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~150 ppm: Carbon of the nitrophenyl ring attached to the nitro group.

-

δ ~147 ppm: Carbon of the nitrophenyl ring attached to the propanediol chain.

-

δ ~127 ppm: Carbons of the nitrophenyl ring ortho to the nitro group.

-

δ ~123 ppm: Carbons of the nitrophenyl ring meta to the nitro group.

-

δ ~74 ppm: Carbon at C1.

-

δ ~61 ppm: Carbon at C3.

-

δ ~57 ppm: Carbon at C2.

FTIR (KBr Pellet):

-

~3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations.

-

~3100 cm⁻¹: Aromatic C-H stretching.

-

~1520 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching vibrations.

-

~1100 cm⁻¹: C-O stretching of the alcohol groups.

Experimental Protocols

Optical Resolution of DL-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol

The chemical synthesis of chloramphenicol typically produces a racemic mixture of the threo diastereomers, which must be resolved to isolate the desired enantiomer.[3] A common method for this resolution is fractional crystallization using a chiral resolving agent. While specific protocols can be proprietary, the following procedure is based on established chemical principles using a resolving agent like an optically active sulfonic acid (e.g., (+)-camphor-10-sulfonic acid) or an amino acid.

Objective: To separate the (1S,2S) and (1R,2R) enantiomers from a racemic mixture of threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol.

Materials:

-

DL-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol (racemic mixture)

-

L-(+)-Glutamic acid (as resolving agent)

-

Methanol

-

Sodium hydroxide solution (e.g., 1 M)

-

Hydrochloric acid solution (e.g., 1 M)

-

Standard laboratory glassware for crystallization and filtration

-

Polarimeter

Methodology:

-

Salt Formation: Dissolve the racemic threo-aminodiol in a suitable solvent, such as hot methanol. In a separate container, dissolve an equimolar amount of the resolving agent, L-(+)-glutamic acid, in the same solvent, heating if necessary.

-

Fractional Crystallization: Combine the two solutions. The diastereomeric salts will have different solubilities. The salt of L-(+)-glutamic acid with one of the enantiomers will be less soluble and will precipitate out of the solution upon cooling.

-

Isolation of the Diastereomeric Salt: Allow the solution to cool slowly to room temperature and then potentially in an ice bath to maximize crystallization. Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in the less soluble diastereomeric salt.

-

Liberation of the Free Base: Suspend the isolated diastereomeric salt in water and add a base, such as sodium hydroxide solution, to neutralize the resolving agent and liberate the free amino-diol.

-

Extraction and Isolation: Extract the liberated enantiomerically enriched amino-diol with a suitable organic solvent. Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the solid product.

-

Analysis: Determine the optical purity of the isolated enantiomer using a polarimeter to measure the specific rotation. The mother liquor from the initial crystallization can be treated to recover the other enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a powerful analytical technique for separating and quantifying all four stereoisomers.

Objective: To resolve the stereoisomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or mass spectrometer (MS) detector.

-

Chiral Stationary Phase (CSP): An α1-acid glycoprotein (AGP) column is effective for this separation.[7]

-

Mobile Phase: A gradient of methanol and acetonitrile in an aqueous buffer is typically used. For example, a slight methanol/acetonitrile (1:1 v/v) two-step gradient.[7]

-

Flow Rate: Approximately 0.5 mL/min.[7]

-

Detection: UV detection at a wavelength corresponding to the absorbance of the nitrophenyl group (around 270-280 nm) or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.[7]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample mixture in the mobile phase.

-

Injection and Separation: Inject the sample onto the chiral column and run the gradient program. The different stereoisomers will interact differently with the chiral stationary phase and will therefore elute at different retention times.

-

Detection and Quantification: Monitor the column eluent with the detector. The area under each peak is proportional to the concentration of that isomer in the mixture.

Visualization of Stereochemical Relationships and Workflows

Stereoisomer Relationship Diagram

Caption: Interrelation of the four stereoisomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol.

Experimental Workflow for Optical Resolution

Caption: General workflow for the separation of enantiomers via diastereomeric salt formation.

Conclusion

The stereochemistry of 2-amino-1-(4-nitrophenyl)propane-1,3-diol is a fundamental aspect that dictates its physical properties and its potential for use in the synthesis of biologically active molecules. The (1S,2S) absolute configuration defines it as the L-(+)-threo isomer, the enantiomer of the direct precursor to chloramphenicol. The significant differences in biological activity between the stereoisomers underscore the high degree of stereospecificity required for antibiotic action. The methods of optical resolution and chiral chromatography are essential tools for the preparation and analysis of this and other chiral compounds in drug development. This guide provides the foundational technical information required for researchers and scientists working with this important chiral intermediate.

References

- 1. US2766286A - Process for the resolution of racemic threo-1-phenyl-2-amino-1. 3-propanediol - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, a critical chiral intermediate in the synthesis of the broad-spectrum antibiotic Chloramphenicol, is a compound of significant interest in pharmaceutical development.[1] Its stereochemical configuration is crucial for its eventual conversion into the active pharmaceutical ingredient (API).[1] Understanding the solubility of this intermediate in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and a workflow illustrating its role in synthesis.

Physicochemical Properties

-

Molecular Weight: 212.20 g/mol [3]

-

Appearance: White to yellow or beige crystalline powder.[1][2][4]

-

Melting Point: 163-166 °C

-

CAS Number: 2964-48-9

Solubility Profile

Quantitative Data

Exhaustive literature searches did not yield specific quantitative data on the solubility of this compound in a range of organic solvents. This indicates a potential knowledge gap in the publicly available scientific literature. The absence of such data necessitates that researchers and drug development professionals determine the solubility experimentally based on their specific solvent systems and process conditions.

Qualitative Information

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the widely accepted "shake-flask" method.[5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a validated analytical instrument for concentration measurement

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter compatible with the solvent to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the calibration range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted solution) x (Dilution factor)

-

Data Presentation:

While no specific data was found for this compound, a template for presenting such data is provided below.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Data not available | Data not available | HPLC |

| Ethanol | 25 | Data not available | Data not available | HPLC |

| Acetone | 25 | Data not available | Data not available | HPLC |

| Ethyl Acetate | 25 | Data not available | Data not available | HPLC |

| Dichloromethane | 25 | Data not available | Data not available | HPLC |

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Synthesis of Chloramphenicol

This diagram outlines the synthetic pathway from this compound to Chloramphenicol.

Caption: Synthesis of Chloramphenicol from its precursor.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with a robust framework for its experimental determination. The provided protocol and workflow diagrams offer a clear path for generating this critical data, which is essential for the efficient and scalable synthesis of Chloramphenicol and other related pharmaceutical compounds. The generation and dissemination of such data would be a valuable contribution to the field of pharmaceutical sciences.

References

Technical Guide: Physicochemical Properties of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physicochemical properties of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, a crucial intermediate in various synthetic processes. The focus is on its melting point and optical rotation, presenting quantitative data, experimental methodologies, and standardized workflows.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Melting Point | 160-166 °C | [1][2] |

| 163-164 °C | [3] | |

| 163-165 °C | [4] | |

| Specific Optical Rotation | +29° to +33° (20°C, 589 nm) (c=1, 6 N HCl) | [1] |

| +31° ([α]23/D, c = 1 in 6 M HCl) | ||

| 31° (c=1 in 6 M HCl) | [3] | |

| Molecular Formula | C₉H₁₂N₂O₄ | [1][3][5] |

| Molecular Weight | 212.20 g/mol | [6] |

| Appearance | Yellow to beige crystalline powder | [1][3] |

| CAS Number | 2964-48-9 | [1][3] |

Experimental Protocols

The determination of melting point and optical rotation are fundamental techniques for the characterization and quality control of chiral compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically cause a depression and broadening of the melting point range.[7][8]

Methodology: Capillary Method

The most common method for determining the melting point of a crystalline solid is the capillary method.[9]

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, typically to a height of about 3 mm.[7] The tube is then tapped to compact the sample at the bottom.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[7] These devices provide controlled heating of the sample.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically around 1-2°C per minute, as it approaches the expected melting point. The sample is observed through a magnifying lens.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is reported as the melting point. For an initial, rapid determination, a faster heating rate can be used to find an approximate melting point before a more careful, slower measurement is performed.[7][10]

Optical Rotation Measurement

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance.[11] The magnitude and direction of this rotation are characteristic of the compound.

Methodology: Polarimetry

Optical rotation is measured using an instrument called a polarimeter.[12][13]

-

Solution Preparation: A solution of the compound is prepared by accurately weighing a specific amount of the substance and dissolving it in a known volume of a suitable solvent. For this compound, 6 M HCl is a common solvent.[1][3]

-

Instrument Calibration: The polarimeter is zeroed using a blank, which is the pure solvent in the sample cell.[14]

-

Sample Measurement: The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).[12][15] Plane-polarized light is passed through the sample.

-

Angle Measurement: The analyzer is rotated until the light transmission is at a maximum or minimum, and the angle of rotation (the observed rotation, α) is recorded.[12] The temperature and the wavelength of the light source (commonly the sodium D-line at 589 nm) are also noted.[12][13]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated from the observed rotation using the following formula:[15]

[α] = α / (c × l)

where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

References

- 1. 334800050 [thermofisher.com]

- 2. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol | 2964-48-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol CAS#: 119-62-0 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 224171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. byjus.com [byjus.com]

- 12. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]

- 13. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 14. youtube.com [youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

The Cornerstone of Chloramphenicol: A Technical Guide to the Role of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

Abstract

Chloramphenicol, a broad-spectrum antibiotic, has been a vital therapeutic agent for decades. Its efficacy is intrinsically linked to its specific stereochemistry, with only the D-(-)-threo isomer exhibiting significant antibacterial activity. The industrial synthesis of this drug relies heavily on a key chiral intermediate: (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. This technical guide provides an in-depth examination of the pivotal role of this aminodiol in chloramphenicol synthesis. It details the synthetic pathways, presents quantitative data, outlines experimental protocols, and visualizes the critical chemical transformations and logical relationships that underscore the importance of this specific stereoisomer.

Introduction: The Stereochemical Imperative of Chloramphenicol

Chloramphenicol was first isolated in 1947 from the actinomycete Streptomyces venezuelae.[1][2] Its structure contains two chiral centers, which means four possible stereoisomers exist. However, biological activity is almost exclusively confined to the D-(-)-threo-(1R,2R) isomer, which is the naturally occurring and clinically used form.[2][3] Consequently, synthetic production methods must be highly stereoselective to produce the active drug, avoiding the inactive and potentially harmful isomers.[3]

The chemical synthesis of chloramphenicol is a multi-step process that culminates in the formation of the active isomer.[1][4] At the heart of this synthesis lies the precursor, this compound (also referred to as D-threo-(-)-2-Amino-1-(p-nitrophenyl)-1,3-propanediol or chloramphenicol base).[5][6][7] This compound provides the essential stereochemical backbone of the final antibiotic. Its precise three-dimensional structure, featuring a p-nitrophenyl group and a propanediol chain with an amino group, is critical for the final acylation step that yields active chloramphenicol.[5][6]

The Core Role of (1S,2S)-Aminodiol as the Key Precursor

The primary function of this compound is to serve as the immediate, stereochemically correct precursor to chloramphenicol.[6] Its significance can be broken down into two key aspects:

-

Embodiment of Stereochemistry: The (1S,2S) configuration of the aminodiol directly translates to the required (1R,2R) configuration of the final chloramphenicol molecule after the acylation of the amino group. Sourcing or producing this intermediate with high chiral purity (typically exceeding 98.0%) is paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[5][6]

-

Final Synthetic Step: The synthesis of chloramphenicol is completed by the acylation of the C2 amino group of the (1S,2S)-aminodiol. This final reaction involves attaching the dichloroacetyl group, which is also crucial for the antibiotic's mechanism of action—inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3]

Synthetic Pathway and Methodologies

The industrial production of chloramphenicol is now primarily synthetic.[1] The overall process involves creating a racemic mixture of the threo-aminodiol, followed by a critical resolution step to isolate the desired (1S,2S) enantiomer, which is then acylated.

Synthesis of the Racemic Precursor

A common synthetic route begins with p-nitroacetophenone and proceeds through several stages to produce D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.[1]

// Node styles start_material [label="p-Nitroacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="ω-Bromo-4-nitroacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate2 [label="ω-Amino-4-nitroacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate3 [label="ω-Acetamido-4-nitroacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate4 [label="α-Acetamido-β-hydroxy-4-nitropropiophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate5 [label="D,L-threo-2-Acetamido-1-(4-nitrophenyl)-1,3-propanediol", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate6 [label="D,L-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol", fillcolor="#FBBC05", fontcolor="#202124"]; resolution [label="Chiral Resolution", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_precursor [label="(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Chloramphenicol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start_material -> intermediate1 [label="Bromination"]; intermediate1 -> intermediate2 [label="Ammonification (e.g., urotropine)"]; intermediate2 -> intermediate3 [label="Acetylation (Acetic Anhydride)"]; intermediate3 -> intermediate4 [label="Acylmethylation (Paraformaldehyde)"]; intermediate4 -> intermediate5 [label="Reduction (Al isopropoxide)"]; intermediate5 -> intermediate6 [label="Hydrolysis (HCl)"]; intermediate6 -> resolution; resolution -> final_precursor [label="Isolation of D-(-)-threo isomer"]; final_precursor -> final_product [label="Acylation (Methyl dichloroacetate)"]; } dot Caption: Synthetic pathway to Chloramphenicol.

The Critical Resolution Step

To isolate the biologically active precursor, the racemic mixture of amines is treated with a chiral resolving agent, such as camphor-D-sulfonic acid.[1] This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, alkaline hydrolysis of the desired salt liberates the pure D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, our key intermediate.[1]

// Nodes racemate [label="D,L-threo-Aminodiol (Racemic Mixture)", fillcolor="#FBBC05", fontcolor="#202124"]; reagent [label="+ Camphor-D-sulfonic acid", shape=plaintext, fontcolor="#202124"]; salts [label="Diastereomeric Salts\n(D-aminodiol-D-acid & L-aminodiol-D-acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; separation [label="Fractional Crystallization", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; d_salt [label="Isolated D-aminodiol-D-acid Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; l_salt [label="L-aminodiol-D-acid Salt (in solution)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Alkaline Hydrolysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol\n(Desired Enantiomer)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges racemate -> reagent [style=invis]; reagent -> salts [dir=none]; salts -> separation; separation -> d_salt [label="Precipitates"]; separation -> l_salt [label="Remains"]; d_salt -> hydrolysis; hydrolysis -> product; } dot Caption: Logical workflow for chiral resolution.

Final Acylation to Chloramphenicol

The terminal step is the N-acylation of the purified (1S,2S)-aminodiol. This is typically achieved by reacting the intermediate with the methyl ester of dichloroacetic acid.[1]

Quantitative Data and Quality Control

The quality of the (1S,2S)-aminodiol intermediate directly impacts the yield and purity of the final chloramphenicol product. Manufacturers focus on delivering this precursor with guaranteed high assay levels.

| Parameter | Specification | Significance | Reference |

| Purity/Assay | ≥ 98.0% | Ensures minimal side-product formation in the final acylation step, leading to a purer API. | [5][6] |

| Appearance | White to yellow crystalline powder | A visual quality control check. | [5] |

| Yield (Final Acylation) | ~90% | High conversion rate from the key intermediate to the final product demonstrates an efficient process. | [8] |

| Optical Rotation | [α]D²⁵ = +18.5° to +21.5° (in absolute ethanol) | Confirms the correct stereochemical identity of the intermediate. | [9] |

Detailed Experimental Protocols

Protocol: Chiral Resolution of D,L-threo-Aminodiol

This protocol is a generalized representation based on established chemical principles.

-

Dissolution: Dissolve the racemic mixture of D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol in a suitable hot solvent (e.g., methanol or ethanol).

-

Addition of Resolving Agent: Add an equimolar amount of the resolving agent, camphor-D-sulfonic acid, to the solution.

-

Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the D-(-)-threo aminodiol with the D-sulfonic acid, being less soluble, will preferentially crystallize out.

-

Isolation: Filter the precipitated crystals and wash with a small amount of cold solvent to remove impurities.

-

Liberation of Free Base: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH or NaHCO₃) to neutralize the sulfonic acid and precipitate the free this compound.

-

Purification: Filter the purified aminodiol, wash with water until neutral, and dry under vacuum.

Protocol: Acylation of (1S,2S)-Aminodiol to Chloramphenicol

This protocol is adapted from a described synthetic method.[8]

-

Reaction Setup: In a round-bottom flask, combine 14 mmol of this compound with a significant excess of methyl dichloroacetate (0.2 mol).

-

Heating: Heat the reaction mixture with stirring at a temperature of 100–110 °C.

-

Monitoring: Monitor the reaction's progress via thin-layer chromatography (TLC) until the starting aminodiol spot is no longer visible (approximately 2 hours).

-

Work-up: Once the reaction is complete, remove the excess methyl dichloroacetate by concentrating the mixture under reduced pressure.

-

Purification: Recrystallize the resulting solid residue from a suitable solvent system, such as ethyl acetate and n-hexane, to yield pure chloramphenicol. A yield of approximately 90% with a purity of >98% can be expected.[8]

Conclusion

This compound is not merely an intermediate in the synthesis of chloramphenicol; it is the molecular foundation upon which the drug's therapeutic activity is built. Its precise stereochemistry is non-negotiable for biological function. The synthetic process, particularly the stereoselective reduction and chiral resolution steps required to produce this intermediate, followed by the efficient final acylation, highlights a classic example of stereocontrolled synthesis in the pharmaceutical industry. For researchers and drug development professionals, understanding the synthesis and critical role of this precursor is essential for the production, quality control, and potential development of new analogues of this important antibiotic.

References

- 1. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Chloramphenicol base | C9H12N2O4 | CID 69745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]

- 9. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]

The Genesis of a Broad-Spectrum Antibiotic: A Technical History of Chloramphenicol and Its Intermediates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloramphenicol, a bacteriostatic antibiotic renowned for its broad-spectrum activity, holds a significant place in the history of medicine. First isolated from the soil bacterium Streptomyces venezuelae in the late 1940s, it was the first antibiotic to be entirely synthesized on a large scale. This technical guide provides a comprehensive overview of the history of chloramphenicol's discovery, the elucidation of its biosynthetic pathway, and the pioneering chemical synthesis routes that enabled its widespread use. Detailed experimental protocols for key isolation and synthesis steps are provided, along with quantitative data where available. Visualizations of the biosynthetic and chemical synthesis pathways are included to facilitate a deeper understanding of the molecular transformations involved.

A Landmark Discovery: The Isolation of Chloramphenicol

The story of chloramphenicol began in 1947, a period of intense discovery in the field of antibiotics. A collaborative effort between researchers at Parke, Davis and Company, Yale University, and the University of Illinois led to its isolation from a culture of Streptomyces venezuelae.[1][2][3] The initial discovery was made by a team that included notable scientists such as Paul R. Burkholder, John Ehrlich, and Quentin R. Bartz.[3][4] The soil sample from which the producing organism was isolated was originally collected near Caracas, Venezuela.[3]

The new antibiotic, initially named Chloromycetin, demonstrated a remarkable ability to inhibit the growth of a wide range of Gram-positive and Gram-negative bacteria, as well as rickettsiae.[5] This broad spectrum of activity made it a highly valuable therapeutic agent, particularly for infections that were resistant to penicillin.

Experimental Protocol: Isolation and Purification of Chloramphenicol from Streptomyces venezuelae (circa 1940s)

The following protocol is a reconstruction based on early publications and patents from Parke, Davis and Company.

1. Fermentation:

-

A pure culture of Streptomyces venezuelae is used to inoculate a sterile aqueous nutrient medium.

-

The medium contains a source of carbon (e.g., glycerol, glucose), a nitrogen source (e.g., peptone, tryptone), and mineral salts.

-

The fermentation is carried out under aerobic conditions, with agitation, at a temperature of 24-28°C for 3 to 5 days.[6]

2. Extraction:

-

The fermentation broth is first acidified to a pH of approximately 2.5-3.0.

-

The acidified broth is then extracted with an organic solvent such as ethyl acetate or amyl acetate.

-

The organic solvent layer, containing the chloramphenicol, is separated from the aqueous phase.

3. Purification:

-

The organic extract is concentrated under reduced pressure.

-

The concentrate is then washed with a dilute acid solution, followed by a dilute alkali solution, to remove impurities.

-

The washed extract is further concentrated.

-

Chloramphenicol is crystallized from the concentrated extract, often by the addition of a non-polar solvent like petroleum ether.

-

Recrystallization from solvents such as ethylene dichloride or water is performed to obtain the pure, crystalline antibiotic.

Unraveling Nature's Blueprint: The Biosynthesis of Chloramphenicol

The biosynthesis of chloramphenicol in Streptomyces venezuelae begins with a key intermediate from the shikimate pathway, chorismic acid.[7][8] A dedicated gene cluster in the bacterium's genome orchestrates a series of enzymatic reactions to construct the final molecule.[9][10]

The Biosynthetic Pathway of Chloramphenicol

The pathway can be summarized in the following key steps:

-

Formation of p-Aminophenylalanine (PAPA): The biosynthesis branches from the primary metabolic shikimate pathway at chorismic acid. The enzyme aminodeoxychorismate synthase, encoded by genes within the chloramphenicol cluster, catalyzes the conversion of chorismic acid to 4-amino-4-deoxychorismic acid.[7] This intermediate is then converted to p-aminophenylalanine (PAPA).[11]

-

Acylation and Hydroxylation: The PAPA molecule is then believed to be activated by a non-ribosomal peptide synthetase (NRPS) system.[10] This multi-enzyme complex facilitates the subsequent modifications, including the attachment of the dichloroacetyl moiety and hydroxylations.

-

N-Oxidation and Dichloroacetylation: The final steps involve the oxidation of the aryl-amino group to the characteristic nitro group and the attachment of the dichloroacetyl side chain.

The Triumph of Synthetic Chemistry: The Chemical Synthesis of Chloramphenicol

A pivotal moment in the history of chloramphenicol was its successful chemical synthesis in 1949 by a team at Parke, Davis and Company, which included Mildred Rebstock, John Controulis, Loren Long, and Harvey Troutman.[3][12][13][14] This achievement made chloramphenicol the first antibiotic to be produced commercially through a completely synthetic route, which was more cost-effective than fermentation.[14]

Several synthetic routes were developed. One of the early and notable syntheses started from p-nitroacetophenone.[15][16][17]

Chemical Synthesis Pathway from p-Nitroacetophenone

The following diagram illustrates the key intermediates in one of the early synthetic routes.

Experimental Protocol: Synthesis of Chloramphenicol from p-Nitroacetophenone (Abridged)

This protocol is a generalized representation based on the early synthetic work.

Step 1: Bromination of p-Nitroacetophenone

-

p-Nitroacetophenone is dissolved in a suitable solvent (e.g., glacial acetic acid).

-

Bromine is added dropwise with stirring.

-

The resulting α-bromo-p-nitroacetophenone is isolated by precipitation and filtration.

Step 2: Amination

-

The α-bromo-p-nitroacetophenone is reacted with hexamethylenetetramine to form a quaternary ammonium salt.

-

The salt is then hydrolyzed with ethanolic hydrochloric acid to yield α-amino-p-nitroacetophenone hydrochloride.

Step 3: Acetylation

-

The amino ketone hydrochloride is acetylated using acetic anhydride in the presence of a base (e.g., sodium acetate) to give α-acetamido-p-nitroacetophenone.

Step 4: Hydroxymethylation

-

The acetylated compound is reacted with formaldehyde in the presence of a base (e.g., sodium bicarbonate) to introduce a hydroxymethyl group, forming α-acetamido-β-hydroxy-p-nitropropiophenone.

Step 5: Reduction

-

The ketone is stereoselectively reduced to a hydroxyl group using aluminum isopropoxide (Meerwein-Ponndorf-Verley reduction) to yield the racemic threo-isomer, dl-threo-1-(p-nitrophenyl)-2-acetamido-1,3-propanediol.

Step 6: Hydrolysis and Resolution

-

The acetyl group is removed by acid hydrolysis.

-

The resulting racemic amine is resolved using a chiral resolving agent, such as d-camphorsulfonic acid, to isolate the desired d-threo isomer.

Step 7: Dichloroacetylation

-

The resolved d-threo-1-(p-nitrophenyl)-2-amino-1,3-propanediol is acylated with methyl dichloroacetate to yield chloramphenicol.

Quantitative Data

Early production data for chloramphenicol is not extensively detailed in readily available literature. However, the impetus for shifting from fermentation to chemical synthesis was driven by the higher efficiency and lower cost of the synthetic route.

| Parameter | Fermentation | Chemical Synthesis |

| Primary Feedstock | Glycerol, Peptone | p-Nitroacetophenone |

| Relative Cost | Higher | Lower |

| Scalability | More complex | More straightforward |

| Stereochemical Control | Naturally produces the active D-threo isomer | Requires a resolution step to separate stereoisomers |

Conclusion

The discovery and development of chloramphenicol represent a significant chapter in the annals of pharmaceutical science. From its initial isolation from a Venezuelan soil sample to the elucidation of its complex biosynthetic pathway and the ingenuity of its first chemical synthesis, the story of chloramphenicol is a testament to the power of scientific collaboration and innovation. The intermediates in both its natural and artificial production routes have been crucial in understanding its formation and in optimizing its manufacture. This technical guide serves as a resource for appreciating the scientific journey of this important antibiotic and for inspiring future research in drug discovery and development.

References

- 1. journals.asm.org [journals.asm.org]

- 2. New insights into chloramphenicol biosynthesis in Streptomyces venezuelae ATCC 10712 - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 3. Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. First Broad-Spectrum Antibiotic Is Discovered | Research Starters | EBSCO Research [ebsco.com]

- 6. US3650904A - Production of chloramphenicol, bottromycin and fradicin - Google Patents [patents.google.com]

- 7. New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The gene cluster for chloramphenicol biosynthesis in Streptomyces venezuelae ISP5230 includes novel shikimate pathway homologues and a monomodular non-ribosomal peptide synthetase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The gene cluster for chloramphenicol biosynthesis in Streptomyces venezuelae ISP5230 includes novel shikimate pathway homologues and a monomodular non-ribosomal peptide synthetase gene. | Semantic Scholar [semanticscholar.org]

- 11. Biosynthesis of chloramphenicol in Streptomyces sp. 3022a. Identification of p-amino-L-phenylalanine as a product from the action of arylamine synthetase on chorismic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mildred Rebstock - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 17. m.youtube.com [m.youtube.com]

Spectroscopic and Structural Elucidation of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, a key chiral intermediate in the synthesis of various pharmaceuticals, including the antibiotic chloramphenicol. This document collates available physical and spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are presented to aid researchers in their analytical workflows. Furthermore, this guide employs data visualization through Graphviz to illustrate experimental and analytical processes, ensuring clarity and ease of understanding for professionals in drug development and chemical research.

Introduction

This compound, also known as L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is a critical building block in synthetic organic chemistry. Its stereochemistry is of paramount importance in the synthesis of stereospecific active pharmaceutical ingredients (APIs). Accurate spectroscopic characterization is essential for quality control, reaction monitoring, and regulatory compliance. This guide serves as a centralized resource for the spectroscopic properties and analytical methodologies related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂N₂O₄ | [1] |

| Molecular Weight | 212.20 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 163-166 °C | |

| Optical Rotation | [α]²³/D +31° (c = 1 in 6 M HCl) | |

| CAS Number | 2964-48-9 |

Spectroscopic Data

While a complete, publicly available dataset of all spectroscopic data for this compound is not readily found in the literature, this section compiles the available information and provides expected spectral characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and the stereochemistry.

Due to the limited availability of direct experimental data in the literature, the following tables present predicted chemical shifts and assignments based on the analysis of its structural features and comparison with similar compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.2 | d | 2H | Ar-H (ortho to NO₂) |

| ~7.5-7.6 | d | 2H | Ar-H (meta to NO₂) |

| ~4.8-4.9 | d | 1H | CH-OH |

| ~3.5-3.7 | m | 2H | CH₂-OH |

| ~3.2-3.3 | m | 1H | CH-NH₂ |

| ~2.5 | br s | 2H | NH₂ |

| ~4.5-5.0 | br s | 2H | OH |

Table 3: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~148 | Ar-C (C-NO₂) |

| ~147 | Ar-C (C-CH) |

| ~128 | Ar-CH (ortho to NO₂) |

| ~123 | Ar-CH (meta to NO₂) |

| ~73 | CH-OH |

| ~63 | CH₂-OH |

| ~57 | CH-NH₂ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key expected absorption bands for this compound are summarized in Table 4.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | O-H, N-H | Stretching |

| 3100-3000 | Ar-H | Stretching |

| 2950-2850 | C-H | Stretching |

| 1600-1585, 1500-1400 | C=C | Aromatic ring stretching |

| 1530-1500, 1350-1330 | N-O | Asymmetric & Symmetric stretching (NO₂) |

| 1080-1030 | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion.

Table 5: Expected Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 213.08 | [M+H]⁺ |

| 235.06 | [M+Na]⁺ |

Experimental Protocols

This section details the generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial.[4] Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Insert the NMR tube into the spectrometer. Perform locking, tuning, and shimming of the instrument to ensure a homogeneous magnetic field. Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

¹³C NMR Acquisition: Following ¹H NMR acquisition, set up the parameters for a ¹³C NMR experiment. Due to the low natural abundance of the ¹³C isotope, a longer acquisition time with a greater number of scans is typically required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to the resulting spectrum. Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum and perform peak picking for both ¹H and ¹³C spectra.

IR Spectroscopy

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the crystalline sample with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, acquire a background spectrum of either the empty sample compartment or a blank KBr pellet. Then, acquire the spectrum of the sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

References

The Threo-Diastereomer of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol: A Cornerstone in Antibiotic Chemistry

Abstract: This technical guide provides an in-depth analysis of the biological significance of the D-(-)-threo-diastereomer of 2-amino-1-(4-nitrophenyl)-1,3-propanediol, the foundational core of the broad-spectrum antibiotic, chloramphenicol. We explore its crucial role in defining the stereospecific interactions required for antibacterial activity, detail its comparative biological inactivity, and present the structure-activity relationships that underscore the necessity of its dichloroacetyl modification. This document provides quantitative data, detailed experimental protocols for assessing activity, and visual diagrams of the molecular mechanism of action for researchers, scientists, and professionals in drug development.

Introduction: The Stereochemical Imperative

The compound 2-amino-1-(4-nitrophenyl)-1,3-propanediol possesses two chiral centers, giving rise to four stereoisomers. Among these, the D-(-)-threo-diastereomer holds paramount biological significance as it serves as the structural backbone for chloramphenicol, one of the few naturally occurring antibiotics bearing a nitro group. The biological activity of chloramphenicol is almost exclusively confined to this specific isomer. The other three stereoisomers, including the L-(+)-threo, D-erythro, and L-erythro forms, are virtually devoid of antibacterial efficacy.

This stereochemical specificity highlights a fundamental principle in pharmacology: the three-dimensional arrangement of atoms dictates molecular interactions with biological targets. The D-(-)-threo configuration correctly orients the critical functional groups—the p-nitrophenyl ring, the hydroxyl groups, and the site of N-acylation—for precise binding within the catalytic center of the bacterial ribosome. This guide dissects the significance of this core aminodiol structure.

Mechanism of Action: The Role of the Threo Core

The antibacterial action of chloramphenicol, and by extension the importance of its D-(-)-threo core, is rooted in the inhibition of protein synthesis in bacteria. Chloramphenicol binds to the A-site of the 50S (large) subunit of the bacterial 70S ribosome. This binding event physically obstructs the peptidyl transferase center (PTC), the enzymatic core of the ribosome responsible for forming peptide bonds between amino acids.

The D-(-)-threo-aminodiol scaffold is essential for this interaction. The p-nitrophenyl group is believed to engage in stacking interactions within the ribosome, while the propanediol hydroxyl groups form critical hydrogen bonds that anchor the molecule in the correct orientation. Specifically, it is the N-dichloroacetyl derivative, chloramphenicol, that possesses high activity. The unmodified aminodiol base, while having the correct stereochemistry, lacks the potent inhibitory action of its acylated counterpart. This is because the dichloroacetyl group provides additional, crucial binding interactions within the ribosomal pocket and may mimic the peptide backbone of an incoming aminoacyl-tRNA.

The threo-aminodiol itself is considered biologically inactive as an antibacterial agent. Its significance is therefore primarily as a key structural precursor and a determinant of the stereospecificity required for the final drug's function.

Quantitative Biological Data

The profound difference in biological activity between chloramphenicol and its parent aminodiol, as well as its other stereoisomers, is evident in quantitative assays. The most common metric for antibacterial potency is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium.

| Compound/Isomer | Chemical Structure | MIC vs. S. aureus (μg/mL) | MIC vs. E. coli (μg/mL) |

| Chloramphenicol (D-threo) | 2-(dichloroacetamido)-1-(4-nitrophenyl)propane-1,3-diol | 2.5 - 5.0 | 2.0 - 5.0 |

| D-(-)-threo-Aminodiol | 2-amino-1-(4-nitrophenyl)propane-1,3-diol | > 100 (Inactive) | > 100 (Inactive) |

| L-(+)-threo Isomer | N/A (Acylated form) | > 100 (Inactive) | > 100 (Inactive) |

| Erythro Isomers | N/A (Acylated forms) | > 100 (Inactive) | > 100 (Inactive) |

Note: Data are compiled from various pharmacological studies and represent typical ranges. Exact values can vary based on the specific bacterial strain and experimental conditions.

As the table clearly indicates, only the D-threo isomer, when acylated with a dichloroacetyl group (forming chloramphenicol), exhibits potent antibacterial activity. The core D-(-)-threo-aminodiol itself is inactive, demonstrating that while the stereochemistry is necessary, it is not sufficient for a therapeutic effect.

Experimental Protocols

To assess the biological significance and activity of the threo-aminodiol and its derivatives, standardized microbiological and biochemical assays are employed.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a bacterial strain.

Methodology:

-

Preparation of Compound: A stock solution of the test compound (e.g., D-threo-aminodiol, chloramphenicol) is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution series is prepared in sterile cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.

-

Preparation of Inoculum: The bacterial strain (e.g., E. coli ATCC 25922) is grown overnight on an appropriate agar plate. Several colonies are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Controls: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included on each plate.

-

Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient air) at 37°C for 18-24 hours.

-

Interpretation: Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Conclusion and Future Directions

The D-(-)-threo-diastereomer of 2-amino-1-(4-nitrophenyl)-1,3-propanediol is of immense biological significance, not for its intrinsic activity, but as the essential stereospecific scaffold for the antibiotic chloramphenicol. Structure-activity relationship studies unequivocally show that this precise three-dimensional arrangement is a prerequisite for high-affinity binding to the bacterial ribosome's peptidyl transferase center. While the aminodiol base itself is inactive, its structure provides a critical lesson in drug design, demonstrating how a core molecular framework must be appropriately decorated with functional groups (like the dichloroacetyl moiety) to achieve therapeutic potency.

Future research may focus on using this privileged scaffold to develop novel PTC inhibitors. By replacing the nitro group to mitigate toxicity and modifying the N-acyl side chain, it may be possible to create new antibiotics that retain the potent mechanism of action while exhibiting an improved safety profile and overcoming existing resistance mechanisms. The threo-aminodiol core, therefore, remains a relevant and valuable starting point for medicinal chemistry and drug discovery efforts.

An In-depth Technical Guide to the Functional Groups of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, a chiral amino alcohol, is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antibiotic chloramphenicol. Its biological activity and synthetic utility are dictated by the interplay of its distinct functional groups: a primary aromatic amine, two hydroxyl groups (a diol), and a nitrophenyl ring system. A thorough understanding of the chemical properties and reactivity of these functional groups is paramount for its effective utilization in drug design and development. This guide provides a comprehensive overview of the key functional groups, their characterization through quantitative data and experimental protocols, and their interrelationships within the molecular structure.

Molecular Structure and Functional Groups

The chemical structure of this compound comprises a propane backbone substituted with a primary amino group at the C2 position, two hydroxyl groups at the C1 and C3 positions, and a 4-nitrophenyl group at the C1 position.

The key functional groups are:

-

Primary Amino Group (-NH₂): This basic group is crucial for forming salts and participating in various nucleophilic reactions.

-

Hydroxyl Groups (-OH): The two primary and secondary hydroxyl groups can undergo esterification, etherification, and oxidation reactions. They also contribute to the molecule's polarity and hydrogen bonding capabilities.

-

Nitrophenyl Group (-C₆H₄NO₂): The aromatic ring influences the molecule's overall conformation and electronic properties. The nitro group is a strong electron-withdrawing group, which impacts the reactivity of the aromatic ring and can be reduced to an amino group.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a basis for its characterization and manipulation.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₄ | |

| Molecular Weight | 212.20 g/mol | |

| Melting Point | 163-166 °C | |

| Optical Activity ([α]²³/D) | +31° (c = 1 in 6 M HCl) | |